![molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4](/img/structure/B2666233.png)

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

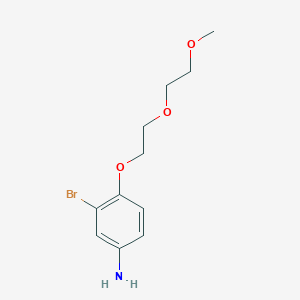

“3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid” is a chemical compound with the molecular formula C10H9F3O2S. It has a molecular weight of 250.24 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a phenyl ring via a sulfanyl group. The phenyl ring carries a trifluoromethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 279.0±35.0 °C at 760 mmHg, and a molecular refractivity of 47.0±0.3 cm3 .科学的研究の応用

Heterogeneous Catalysis

Sulfuric acid derivatives, including those with sulfanyl groups, have been explored as recyclable catalysts in synthetic chemistry. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing compounds in catalysis and the synthesis of heterocyclic compounds (Tayebi, S., et al., 2011).

Renewable Building Blocks for Polymers

Phloretic acid, a phenolic compound structurally related to the compound of interest, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research demonstrates the potential of utilizing naturally occurring or synthetically accessible phenolic compounds in developing new materials with desirable properties (Trejo-Machin, A., et al., 2017).

Acid Catalysis and Proton Conductivity

Post-functionalization of metal-organic frameworks (MOFs) with sulfonic acid groups introduces acidity for catalysis and enhances proton conductivity. Such modifications, leveraging sulfur-containing functional groups, could offer insights into the design of advanced materials for catalysis and energy applications (Goesten, M. G., et al., 2011).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. Research in this area highlights the role of sulfur-containing ligands in developing multifunctional materials for sensing and separation technologies (Zhou, L.-j., et al., 2016).

Trifluoromethylation Reactions

The use of phenyl trifluoromethyl sulfoxide in trifluoromethylation reactions underscores the importance of trifluoromethyl groups in organic synthesis. Studies on methods for generating trifluoromethylcopper species from similar compounds could provide valuable insights into the synthesis and applications of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid in creating compounds with desired properties (Li, X., et al., 2015).

Safety and Hazards

特性

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPSOXYQRRQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE](/img/structure/B2666166.png)

![2-{5-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2666169.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2666171.png)

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)